1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
Azithromycin dihydrate is a macrolide antibiotic that belongs to the azalide subclass. It is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections. Azithromycin dihydrate is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which prevents its metabolism .
Mechanism of Action
Target of Action
The primary target of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is the viral RNA synthesis machinery . It is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses .
Mode of Action
This compound interferes with the synthesis of viral mRNA . It is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . In addition to its mutational properties, it exerts extensive perturbation of cellular and viral gene expression . Furthermore, recent advances indicate that the impact of this compound on divergent cellular and viral pathways may be concentration-dependent .
Biochemical Pathways
The compound affects the biochemical pathway of viral RNA synthesis . It inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), leading to marked changes in the balance of intracellular nucleotide concentrations . This results in the inhibition of viral RNA synthesis and the disruption of viral replication .
Pharmacokinetics
The compound is cleared by both renal and hepatic routes . Compared with non-renal elimination, renal clearance of the compound is a relatively minor route of elimination, as only 5–15% of a single dose is eliminated in urine . Relative bioavailability is up to 3-fold higher in patients with severe renal dysfunction compared with controls . The compound has two metabolic pathways and is mainly excreted by the kidneys . The urinary excretion rate is 30%-55% in 72-80 hours, and the fecal excretion rate is about 15% in 72 hours .
Result of Action
The result of the compound’s action is the inhibition of viral replication, leading to a decrease in viral load . This can lead to a sustained virologic response, which is a marker of successful treatment of viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of certain ions in the environment can affect the effluent recovery rate of the compound . In comparison to Na+, the presence of Ca2+ causes the effluent recovery rate of the compound to decrease . The presence of humic acid (HA) causes more of the compound to flow out of the column, and its effect becomes more pronounced with increasing concentration . Furthermore, simulated precipitation scenarios show that the compound adsorbed on the surface of media is released again and transported with the water flow .
Biochemical Analysis
Biochemical Properties
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be affected .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin dihydrate is synthesized from crude azithromycin through a gradual crystallization process. The process involves dissolving crude azithromycin in acetone and adding a minimal amount of water to induce crystal formation . Another method involves adding a base to an aqueous solution of azithromycin, which has a pH of 1 to 5 and contains acetone, to crystallize the dihydrate form .
Industrial Production Methods: In industrial settings, azithromycin dihydrate is produced by crystallizing azithromycin from a mixture of tetrahydrofuran and an aliphatic hydrocarbon (such as hexane) in the presence of water. This method ensures the formation of the thermodynamically stable dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Azithromycin dihydrate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in azithromycin.
Substitution: Azithromycin can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azithromycin N-oxide, while reduction may yield azithromycin derivatives with modified functional groups .
Scientific Research Applications
Azithromycin dihydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Azithromycin dihydrate is unique among macrolide antibiotics due to its structural modifications, which enhance its stability and efficacy. Similar compounds include:
Erythromycin: Structurally related but lacks the methyl-substituted nitrogen in the lactone ring.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: Similar to azithromycin but with variations in its chemical structure that affect its activity and spectrum of action.
Azithromycin dihydrate stands out due to its broad-spectrum activity, long half-life, and high tissue penetration, making it a preferred choice for treating various bacterial infections .
Properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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